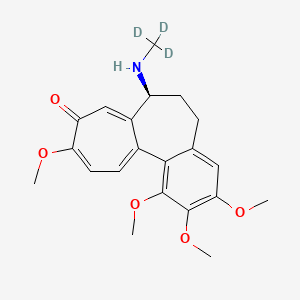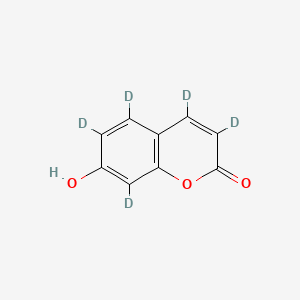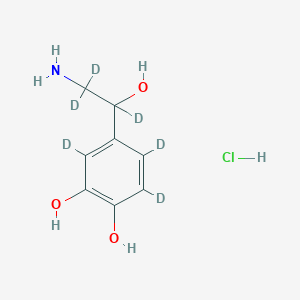
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid, also known as 2-(Propyl-1,1-D2)pentanoic acid-3,3-D2, is an organic compound with the molecular formula C8H12D4O2. It is a deuterated analog of valproic acid, where specific hydrogen atoms are replaced with deuterium. This compound appears as a colorless liquid with a density of approximately 0.9 g/cm³ .
Vorbereitungsmethoden
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid can be synthesized through the reaction of 2-(Propyl-1,1-D2)pentanoic acid with an excess of concentrated deuterium chloride (DCl) solution under appropriate conditions . The reaction requires careful handling of strong acids and flammable materials, necessitating the use of personal protective equipment and adherence to safety protocols.
Analyse Chemischer Reaktionen
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Wissenschaftliche Forschungsanwendungen
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid has several scientific research applications:
Nuclear Magnetic Resonance (NMR) Labeling: It is used as an internal standard compound for NMR, aiding in the labeling and quantitative analysis of other compounds
Chemical Research: The compound is utilized to characterize, analyze, and study intermediates and products in organic synthesis reactions
Biological Studies: Its deuterated nature makes it valuable in studying metabolic pathways and drug metabolism, as deuterium-labeled compounds can provide insights into biological processes
Wirkmechanismus
The mechanism of action of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid involves its interaction with molecular targets and pathways similar to those of valproic acid. It is believed to modulate the activity of neurotransmitters and ion channels, influencing neuronal excitability and synaptic transmission . The deuterium atoms may alter the compound’s pharmacokinetics and metabolic stability, providing unique insights into its effects.
Vergleich Mit ähnlichen Verbindungen
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid is compared with other similar compounds, such as:
Valproic Acid: The non-deuterated analog, widely used as an anticonvulsant and mood stabilizer.
2-(Propyl-1,1-D2)pentanoic Acid: The precursor compound used in the synthesis of this compound
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR studies and metabolic investigations .
Eigenschaften
IUPAC Name |
3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(C(=O)O)C([2H])([2H])CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)
